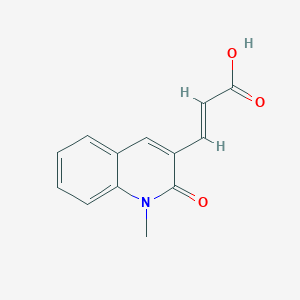

(2E)-3-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(1-methyl-2-oxoquinolin-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-14-11-5-3-2-4-9(11)8-10(13(14)17)6-7-12(15)16/h2-8H,1H3,(H,15,16)/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXBKHFDHRXVFG-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C=C(C1=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C=C(C1=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves several steps, starting from 1-methyl-2-oxo-1,2-dihydroquinoline. The process includes:

- Formation of the Quinoline Core : The initial step involves the preparation of the quinoline structure through cyclization reactions.

- Introduction of Functional Groups : Subsequent reactions introduce the prop-2-enoic acid moiety.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-cancer agent and its role in enzyme inhibition.

Anticancer Properties

Research has shown that compounds with similar structures exhibit significant anti-proliferative effects against various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 8g | MCF-7 | 1.2 ± 0.2 | Induction of apoptosis via cell cycle arrest |

| 8g | Panc-1 | 1.4 ± 0.2 | Pro-apoptotic activity indicated by annexin V-FITC staining |

These findings suggest that this compound may also exhibit similar anti-cancer properties due to its structural similarities with other active quinoline derivatives .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. Key pathways include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Apoptosis Induction : It can activate intrinsic apoptotic pathways leading to cell death.

- Cell Cycle Arrest : Studies indicate that it may cause arrest at the G2/M phase of the cell cycle, preventing further division .

Case Studies

Several case studies have documented the biological effects of related compounds:

- Study on Quinoline Derivatives : A study highlighted the anti-proliferative effects of various quinoline derivatives in breast cancer models, demonstrating significant reductions in cell viability and induction of apoptosis .

- Mechanistic Insights : Another investigation into quinolone derivatives revealed their ability to modulate signaling pathways associated with cancer progression, emphasizing their potential as therapeutic agents .

Scientific Research Applications

Scientific Research

The compound serves as a valuable building block in organic synthesis, allowing researchers to create more complex molecules with potential applications in pharmaceuticals and materials science.

Research indicates that (2E)-3-(1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)prop-2-enoic acid exhibits notable biological activities:

- Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in disease pathways.

- Antimicrobial Properties: Preliminary studies suggest effectiveness against certain bacterial strains, highlighting its potential as an antimicrobial agent.

Medicinal Chemistry

Due to its structural features, this compound is being investigated for therapeutic applications:

- Anti-inflammatory Agents: Derivatives of this compound have shown promise in reducing inflammation in preclinical models.

- Analgesic Effects: Some studies suggest that it may possess pain-relieving properties comparable to existing analgesics.

Case Study 1: Enzyme Inhibition

A study conducted by Ukrainets et al. (2010) explored the enzyme inhibition properties of derivatives related to this compound. The results indicated significant inhibition of specific target enzymes, suggesting potential therapeutic applications.

Case Study 2: Antimicrobial Activity

Research published in Pharmaceutical Biology demonstrated that compounds derived from this compound exhibited antimicrobial activity against various pathogens, underscoring its relevance in developing new antimicrobial agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

2.1.1 3-(4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)-3-oxopropanoic acid This analog (Abass et al., 2011) replaces the propenoic acid group with a 3-oxopropanoic acid chain and introduces a hydroxyl group at position 4 of the quinoline ring. Key differences include:

- Acidity : The β-keto acid moiety (pKa ~3.5) in the analog is more acidic than the α,β-unsaturated carboxylic acid (pKa ~4.5) in the target compound, influencing solubility and metal-chelation properties .

2.1.2 Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate This quinoxaline-based derivative (Heterocycles, 2005) substitutes the quinoline core with a quinoxaline ring (two nitrogen atoms at positions 1 and 4). Structural and functional contrasts include:

- Heterocycle Aromaticity: The quinoxaline ring exhibits stronger electron-deficient behavior due to dual nitrogen atoms, reducing π-basicity compared to quinoline.

- Substituent Effects: The phenyl and ester groups introduce steric bulk, diminishing planarity and altering aggregation behavior relative to the propenoic acid chain in the target compound .

Analytical Data Comparison

Hydrogen Bonding and Crystal Packing

The target compound’s enoic acid group can act as both a hydrogen bond donor (via -OH) and acceptor (via carbonyl), enabling diverse supramolecular architectures. In contrast, the β-keto acid analog forms stronger intramolecular hydrogen bonds (e.g., O-H···O=C), reducing its intermolecular interaction propensity . The quinoxaline derivative’s ester group participates only in weak C-H···O interactions, leading to less cohesive crystal packing .

Q & A

Basic Question

- Personal Protective Equipment (PPE) : Use chemically resistant gloves, lab coats, and full-face shields. For respiratory protection, employ P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 (US) or ABEK-P2 (EU) cartridges for higher risks .

- Environmental Controls : Prevent drainage contamination using closed-system equipment .

- Waste Management : Neutralize acidic byproducts before disposal .

How can researchers address discrepancies in reported physicochemical data (e.g., solubility, stability)?

Advanced Question

Discrepancies often arise from sample variability or degradation. Mitigation strategies:

- Controlled Replication : Standardize solvent purity, temperature, and humidity during experiments .

- Multi-Method Validation : Cross-validate solubility (log P) using shake-flask and chromatographic methods .

- Stability Studies : Conduct accelerated degradation tests under varied pH, light, and temperature conditions to identify decomposition pathways .

What advanced computational methods are suitable for studying its reactivity and interaction mechanisms?

Advanced Question

- Density Functional Theory (DFT) : Model reaction pathways (e.g., Michael addition kinetics) and electronic properties (HOMO-LUMO gaps) .

- Molecular Docking : Screen for biological targets (e.g., enzyme active sites) using software like AutoDock .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability in aqueous/organic matrices .

How can polymorphism or crystallographic variations impact pharmacological studies?

Advanced Question

Polymorphs may alter bioavailability and dissolution rates. Strategies include:

- Powder X-ray Diffraction (PXRD) : Compare experimental patterns with Cambridge Structural Database entries .

- Thermal Analysis : Use DSC/TGA to identify phase transitions and hydrate formation .

- Cocrystallization Screens : Explore coformers (e.g., carboxylic acids) to stabilize desired polymorphs .

What methodologies are recommended for studying its role in Michael addition reactions?

Advanced Question

- Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy under varying nucleophile concentrations .

- Stereochemical Analysis : Use chiral HPLC or circular dichroism to determine enantiomeric excess .

- Substrate Scope Evaluation : Test diverse nucleophiles (e.g., thiols, amines) to map regioselectivity trends .

How can researchers design experiments to evaluate its potential in polymer synthesis?

Advanced Question

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.